molecular formula C17H30N2O6 B1599111 Methyl 1,4-di-Boc-piperazine-2-acetate CAS No. 368441-99-0

Methyl 1,4-di-Boc-piperazine-2-acetate

Cat. No. B1599111
M. Wt: 358.4 g/mol
InChI Key: KHNDFFYHELWSII-UHFFFAOYSA-N
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Description

Methyl 1,4-di-Boc-piperazine-2-acetate is a chemical compound with the molecular formula C17H30N2O6 and a molecular weight of 358.43 . It is commonly used in organic chemistry as a coupling reagent.


Synthesis Analysis

The synthesis of piperazine derivatives, such as Methyl 1,4-di-Boc-piperazine-2-acetate, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Methyl 1,4-di-Boc-piperazine-2-acetate is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at the 1,4-positions .

Scientific Research Applications

  • Optical Spectroscopy and Computational Binding Mode Studies : A study conducted by Karthikeyan et al. (2015) investigated a compound from the piperazine family, focusing on its binding characteristics with bovine serum albumin. This research is significant for understanding the pharmacokinetic mechanisms of drugs derived from piperazine derivatives, which can include Methyl 1,4-di-Boc-piperazine-2-acetate. The study utilized techniques such as fluorescence spectroscopy and Raman spectroscopic analysis (Karthikeyan et al., 2015).

  • Design and Synthesis for Pharmacological Applications : Kumar et al. (2017) explored the synthesis of novel piperazine derivatives and their pharmacological evaluation. This type of research is crucial for developing new therapeutic agents, wherein Methyl 1,4-di-Boc-piperazine-2-acetate might be used as a precursor or intermediate (Kumar et al., 2017).

  • Mass Spectrometry in Protein Analysis : Qiao et al. (2011) utilized piperazine-based derivatives for derivatization of carboxyl groups on peptides, which significantly improves ionization efficiency in mass spectrometry. This study highlights the potential application of piperazine derivatives in proteome analysis, indicating a possible area of application for Methyl 1,4-di-Boc-piperazine-2-acetate (Qiao et al., 2011).

  • Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing significant antibacterial and biofilm inhibition activities. Research in this direction can provide insights into the potential of Methyl 1,4-di-Boc-piperazine-2-acetate as a scaffold for developing antibacterial agents (Mekky & Sanad, 2020).

  • Asymmetric Synthesis and Functionalization : Dekeukeleire et al. (2012) discussed the asymmetric synthesis of piperazine annulated β-lactams, which were then transformed into functionalized derivatives. This study shows the versatility of piperazine derivatives in synthetic chemistry, applicable to Methyl 1,4-di-Boc-piperazine-2-acetate (Dekeukeleire et al., 2012).

Safety And Hazards

Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

ditert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)24-14(21)18-8-9-19(15(22)25-17(4,5)6)12(11-18)10-13(20)23-7/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNDFFYHELWSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398817
Record name Methyl 1,4-di-Boc-piperazine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4-di-Boc-piperazine-2-acetate

CAS RN

368441-99-0
Record name 1,4-Bis(1,1-dimethylethyl) 2-(2-methoxy-2-oxoethyl)-1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368441-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-di-Boc-piperazine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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